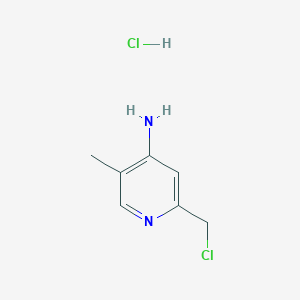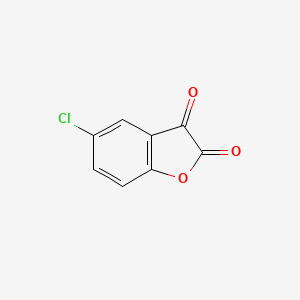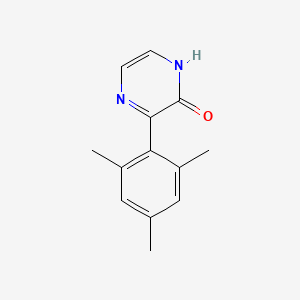
3-Mesitylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesitylpyrazin-2(1H)-one: is an organic compound characterized by a pyrazinone core substituted with a mesityl group. The mesityl group, known for its bulky and electron-donating properties, significantly influences the chemical behavior and applications of the compound. This compound is of interest in various fields due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as α-keto acids and diamines, under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation or acylation reactions, using mesitylene and suitable catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mesitylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in reduced pyrazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the pyrazinone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized pyrazinones, reduced pyrazinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Mesitylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Mesitylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The mesityl group can enhance the compound’s binding affinity and selectivity for these targets, influencing its overall activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a mesityl group.
3-Tolylpyrazin-2(1H)-one: Contains a tolyl group, which is less bulky than the mesityl group.
3-Benzylpyrazin-2(1H)-one: Features a benzyl group, which has different electronic properties compared to the mesityl group.
Uniqueness
3-Mesitylpyrazin-2(1H)-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-8-6-9(2)11(10(3)7-8)12-13(16)15-5-4-14-12/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
XVUILNPIONTXOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NC=CNC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


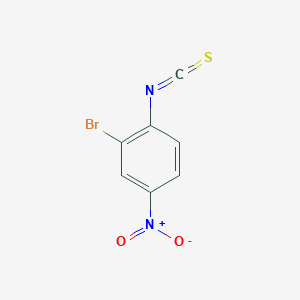
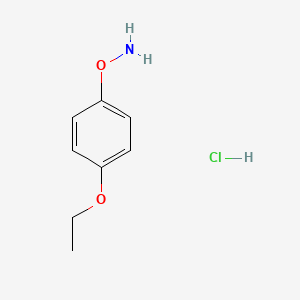
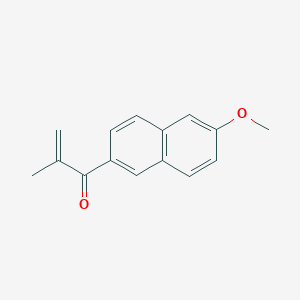
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
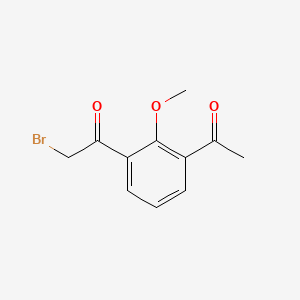


![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
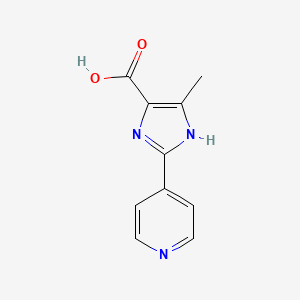

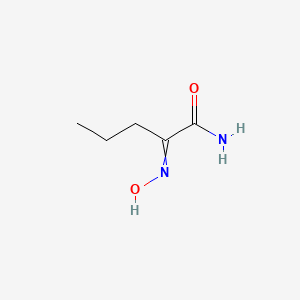
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
